molecular formula C9H17N3O2 B1222985 Mopyridone CAS No. 82822-14-8

Mopyridone

Cat. No.: B1222985
CAS No.: 82822-14-8
M. Wt: 199.25 g/mol
InChI Key: ZSWVOFMSMUXCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mopyridone can be synthesized through a multi-step process involving the reaction of morpholine with tetrahydro-2(1H)-pyrimidinone. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained. The synthesis involves the formation of a morpholinylmethyl group attached to the pyrimidinone ring .

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Mopyridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced derivatives .

Scientific Research Applications

Mopyridone has been extensively studied for its antiviral properties. It has shown significant activity against various strains of influenza viruses, including A(H3N2), A(H2N2), and B. Research has demonstrated its ability to inhibit viral replication in cell cultures and animal models . Additionally, this compound has been compared to other antiviral agents like rimantadine, showing superior selectivity and efficacy in certain tests .

Mechanism of Action

Mopyridone exerts its antiviral effects by interfering with the replication cycle of influenza viruses. It is particularly effective during the early stages of viral replication, inhibiting the synthesis of viral RNA and proteins. This disruption prevents the virus from successfully replicating and spreading .

Comparison with Similar Compounds

Mopyridone is often compared to other antiviral compounds such as rimantadine. While both compounds exhibit antiviral activity, this compound has shown higher selectivity and efficacy in certain studies. Similar compounds include:

This compound’s unique structure and mechanism of action make it a promising candidate for further research and development in antiviral therapies.

Properties

CAS No.

82822-14-8

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)-1,3-diazinan-2-one

InChI

InChI=1S/C9H17N3O2/c13-9-10-2-1-3-12(9)8-11-4-6-14-7-5-11/h1-8H2,(H,10,13)

InChI Key

ZSWVOFMSMUXCLY-UHFFFAOYSA-N

SMILES

C1CNC(=O)N(C1)CN2CCOCC2

Canonical SMILES

C1CNC(=O)N(C1)CN2CCOCC2

Synonyms

1-morpholinomethyl-tetrahydro-1(1H)-pyrimidinone
DD-13
mopyridone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.